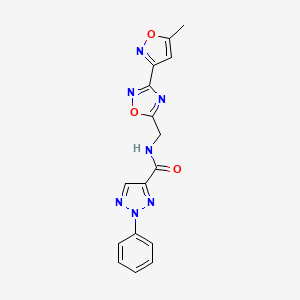
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N7O3 and its molecular weight is 351.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
Biologische Aktivität
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.302 g/mol |
| Purity | Approximately 95% |
Its structure consists of an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, contributing to its diverse biological activities. The presence of the amide group enhances solubility and bioavailability, which are critical for pharmacokinetic properties.
Anticancer Properties
Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide exhibits significant anticancer potential. The isoxazole family is known for its anti-inflammatory and anticancer properties. The compound has shown promise in various biological assays where it may influence cellular signaling pathways and metabolic processes .
Cytotoxicity Studies:
In vitro assays have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and π-π stacking), which modulate the activity of target molecules. This interaction can lead to the inhibition of tumor growth and proliferation .
Synthesis Routes
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring: Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Formation of the Oxadiazole Ring: Often formed through cyclization of a hydrazide with a nitrile.
- Coupling Reactions: The intermediates are coupled using a suitable linker under basic conditions .
Study on Antiproliferative Activity
A recent investigation evaluated the antiproliferative activity of new imidazo[2,1-b][1,3,4]thiadiazole compounds against pancreatic cancer cells (SUIT-2, Capan-1). These studies revealed that similar nitrogen heterocyclic systems exhibit promising anticancer properties with IC50 values in the submicromolar range .
Research on Antiviral Activity
Further research into related compounds showed antiviral activity against Coxsackievirus B3 Nancy. Modifications to the isoxazole ring significantly influenced antiviral activity, suggesting potential therapeutic applications beyond oncology .
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSBNSDIZMTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














